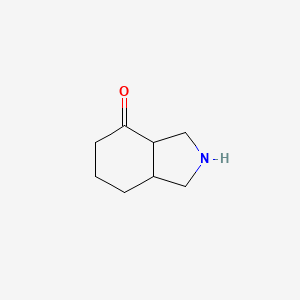
Hexahydro-1H-isoindol-4(2H)-one
Übersicht
Beschreibung
Hexahydro-1H-isoindol-4(2H)-one is a heterocyclic organic compound with a unique structure that includes a six-membered ring containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexahydro-1H-isoindol-4(2H)-one can be synthesized through several methods. One common approach involves the reduction of phthalimide derivatives. For instance, the reduction of 1,2,3,6-tetrahydrophthalimide using lithium aluminum hydride (LiAlH4) can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of phthalimide derivatives under controlled conditions. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Hexahydro-1H-isoindol-4(2H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoindole derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Isoindole derivatives.
Reduction: More saturated nitrogen-containing compounds.
Substitution: Various substituted isoindolones depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Hexahydro-1H-isoindol-4(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which hexahydro-1H-isoindol-4(2H)-one exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Vergleich Mit ähnlichen Verbindungen
Hexahydro-1H-isoindol-4(2H)-one can be compared with other similar compounds such as:
Hexahydro-1H-isoindole: Similar structure but lacks the carbonyl group.
Isoindoline: A fully saturated derivative without the carbonyl group.
Phthalimide: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a carbonyl group, which imparts distinct reactivity and potential for various applications .
Eigenschaften
IUPAC Name |
1,2,3,3a,5,6,7,7a-octahydroisoindol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-7,9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXMXYKDFFAEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















